molecular formula C5H10O5S2 B6589387 (1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate CAS No. 2760404-82-6

(1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate

Cat. No.: B6589387
CAS No.: 2760404-82-6
M. Wt: 214.3
InChI Key:
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Description

(1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate is a chemical compound with a unique structure that includes a thietane ring, which is a four-membered ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing thietanes is through the intermolecular double substitution (cyclic thioetherification) of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide . Another approach involves the intramolecular substitution of 3-mercaptoalkyl halides or sulfonates . These methods provide efficient routes to construct the thietane backbone.

Industrial Production Methods

Industrial production of (1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thietane derivatives with lower oxidation states.

    Substitution: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of different thietane derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can react with the methanesulfonate group under basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

(1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate involves its interaction with molecular targets through its reactive functional groups. The thietane ring and methanesulfonate group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can affect molecular pathways and cellular processes, making the compound useful in biochemical studies and drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

By understanding the synthesis, reactions, applications, and mechanisms of (1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate, researchers can explore its full potential in various scientific and industrial fields.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1,1-dioxo-1lambda6-thietan-3-yl)methyl methanesulfonate involves the reaction of thietane-3,3-dione with methanesulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "Thietane-3,3-dione", "Methanesulfonyl chloride", "Base (such as triethylamine or pyridine)" ], "Reaction": [ "Add thietane-3,3-dione to a reaction flask", "Add methanesulfonyl chloride to the reaction flask", "Add a base to the reaction flask", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with an organic solvent", "Dry the organic layer with anhydrous sodium sulfate", "Concentrate the product under reduced pressure", "Purify the product by column chromatography" ] }

CAS No.

2760404-82-6

Molecular Formula

C5H10O5S2

Molecular Weight

214.3

Purity

95

Origin of Product

United States

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